molecular formula C24H19NO4 B1148070 (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate CAS No. 97427-71-9

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate

Cat. No.: B1148070
CAS No.: 97427-71-9
M. Wt: 385.41
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate typically involves the esterification of 1-pyrenebutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is unique due to its pyrene moiety, which imparts fluorescence properties. This makes it particularly useful in applications requiring fluorescent labeling and detection .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNMDCCMCLUHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150902
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114932-60-4
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenebutyric acid N-hydroxysuccinimide ester
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